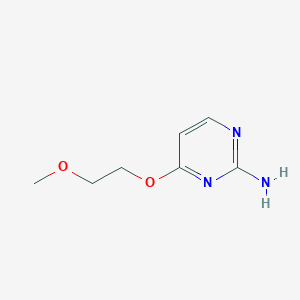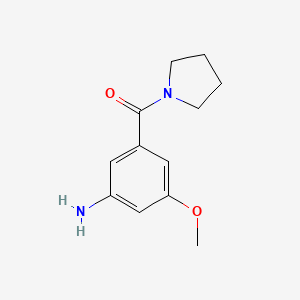
(3-Amino-5-methoxyphenyl)-pyrrolidin-1-yl-methanone
描述
(3-Amino-5-methoxyphenyl)-pyrrolidin-1-yl-methanone, also known as 3-AMPM, is an organic compound belonging to the class of pyrrolidinones. It is a white crystalline solid with a molecular weight of 214.27 g/mol and a melting point of approximately 138-140°C. 3-AMPM is a widely used compound in scientific research, particularly in the fields of biochemistry, physiology, and pharmacology.
科学研究应用
(3-Amino-5-methoxyphenyl)-pyrrolidin-1-yl-methanone is widely used in scientific research, particularly in the fields of biochemistry, physiology, and pharmacology. It is used as a model compound to study the structure and function of enzymes, receptors, and other proteins. It is also used to study the effects of drugs on the nervous system, as well as the biochemical and physiological effects of drugs on the body.
作用机制
The exact mechanism of action of (3-Amino-5-methoxyphenyl)-pyrrolidin-1-yl-methanone is not yet fully understood. However, it is known to interact with a variety of receptors and enzymes, including the serotonin receptor 5-HT1A, the dopamine receptor D3, and the enzyme monoamine oxidase B. It is also known to interact with other proteins, such as the voltage-gated sodium channels and the GABA receptor. These interactions are thought to be responsible for the biochemical and physiological effects of (3-Amino-5-methoxyphenyl)-pyrrolidin-1-yl-methanone.
Biochemical and Physiological Effects
(3-Amino-5-methoxyphenyl)-pyrrolidin-1-yl-methanone has a variety of biochemical and physiological effects. It is known to have antidepressant effects, as well as anxiolytic and sedative effects. It has also been found to have anticonvulsant, anti-inflammatory, and neuroprotective effects. In addition, it has been found to have an effect on the metabolism of glucose and lipids, and to be a weak inhibitor of the enzyme monoamine oxidase B.
实验室实验的优点和局限性
The use of (3-Amino-5-methoxyphenyl)-pyrrolidin-1-yl-methanone in lab experiments has a number of advantages. It is relatively inexpensive and easy to synthesize, and it is relatively stable and non-toxic. In addition, it is a versatile compound, with a wide range of potential applications in scientific research. However, there are also some limitations to its use in lab experiments. For example, it is not always possible to accurately measure its effects in vivo, due to its rapid metabolism and rapid clearance from the body.
未来方向
There are a number of potential future directions for research into (3-Amino-5-methoxyphenyl)-pyrrolidin-1-yl-methanone. One potential direction is to further investigate its mechanism of action, in order to gain a better understanding of its biochemical and physiological effects. Another potential direction is to investigate its potential therapeutic applications, such as its use as an antidepressant, anxiolytic, or anticonvulsant drug. Finally, it could also be studied for its potential use as a diagnostic tool, in order to identify and monitor the activity of specific receptors and enzymes in the body.
属性
IUPAC Name |
(3-amino-5-methoxyphenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-7-9(6-10(13)8-11)12(15)14-4-2-3-5-14/h6-8H,2-5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJSFCFPWBQIQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N)C(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B1458976.png)
![8-Oxa-5-azaspiro[3.5]nonan-6-one](/img/structure/B1458977.png)

![N-Methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride](/img/structure/B1458981.png)
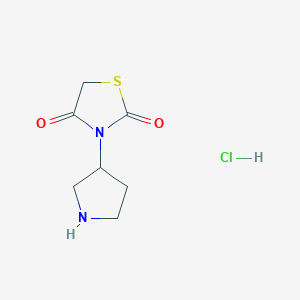
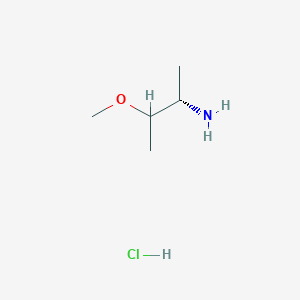



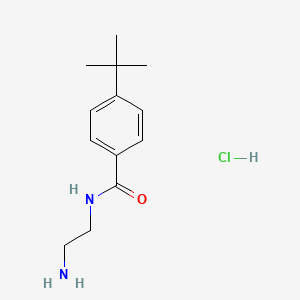
![[4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]amine hydrochloride](/img/structure/B1458994.png)
